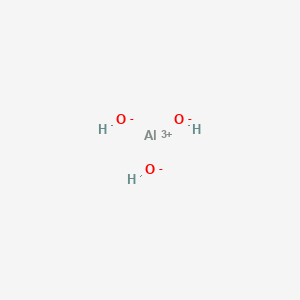
2,6-Dichloroterephthalic acid
Overview
Description
2,6-Dichloroterephthalic acid: is an organic compound with the molecular formula C8H4Cl2O4 . It is a derivative of terephthalic acid, where two hydrogen atoms in the benzene ring are replaced by chlorine atoms at the 2 and 6 positions. This compound is known for its applications in the synthesis of various polymers and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloroterephthalic acid can be synthesized through several methods. One common method involves the chlorination of terephthalic acid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic chlorination of terephthalic acid. This process is optimized for high yield and purity, and it may involve the use of specific catalysts and controlled reaction conditions to ensure the selective chlorination at the 2 and 6 positions .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The compound can be reduced to form 2,6-dichlorobenzyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Esterification: Alcohols and acid catalysts like sulfuric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Esters: Methyl 2,6-dichloroterephthalate is a common ester derivative.
Reduced Products: 2,6-Dichlorobenzyl alcohol is a notable product of reduction.
Scientific Research Applications
2,6-Dichloroterephthalic acid has several applications in scientific research:
Polymer Synthesis: It is used as a monomer in the production of high-performance polymers, including polyesters and polyamides.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as flame retardancy and chemical resistance.
Mechanism of Action
The mechanism of action of 2,6-Dichloroterephthalic acid in its applications involves its ability to undergo various chemical transformations. The presence of chlorine atoms and carboxylic acid groups allows it to participate in substitution, esterification, and reduction reactions. These reactions enable the formation of diverse compounds with specific properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Terephthalic Acid: The parent compound without chlorine substitutions.
2,5-Dichloroterephthalic Acid: A similar compound with chlorine atoms at the 2 and 5 positions.
2,6-Dibromoterephthalic Acid: A brominated analog with bromine atoms at the 2 and 6 positions.
Uniqueness: 2,6-Dichloroterephthalic acid is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and properties. This positioning allows for selective reactions that are not possible with other isomers or analogs, making it valuable in specialized applications .
Properties
IUPAC Name |
2,6-dichloroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUJMEBEACINIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023260 | |
| Record name | 2,6-Dichloroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41906-38-1, 116802-97-2 | |
| Record name | Benzenedicarboxylic acid, dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















